molecular formula C8H8F6 B6311356 4,5-Bis(trifluoromethyl)cyclohex-1-ene CAS No. 2088942-32-7

4,5-Bis(trifluoromethyl)cyclohex-1-ene

Cat. No.: B6311356
CAS No.: 2088942-32-7
M. Wt: 218.14 g/mol
InChI Key: JCDXSQAKJKISBF-UHFFFAOYSA-N
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Description

4,5-Bis(trifluoromethyl)cyclohex-1-ene is a fluorinated organic compound with the molecular formula C8H8F6. This compound is characterized by the presence of two trifluoromethyl groups attached to a cyclohexene ring. The incorporation of trifluoromethyl groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis(trifluoromethyl)cyclohex-1-ene typically involves the radical trifluoromethylation of cyclohexene derivatives. One common method is the reaction of cyclohexene with trifluoromethyl radicals generated from trifluoromethyl iodide (CF3I) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under UV light . The reaction proceeds through the addition of trifluoromethyl radicals to the double bond of cyclohexene, followed by hydrogen abstraction to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These processes often utilize advanced photochemical reactors to generate trifluoromethyl radicals and optimize reaction conditions for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis(trifluoromethyl)cyclohex-1-ene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4,5-Bis(trifluoromethyl)cyclohex-1-ene involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The compound may also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Bis(trifluoromethyl)cyclohex-1-ene is unique due to the presence of both trifluoromethyl groups and a cyclohexene ring. This combination imparts specific reactivity and stability, making it valuable in various applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4,5-bis(trifluoromethyl)cyclohexene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F6/c9-7(10,11)5-3-1-2-4-6(5)8(12,13)14/h1-2,5-6H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCDXSQAKJKISBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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